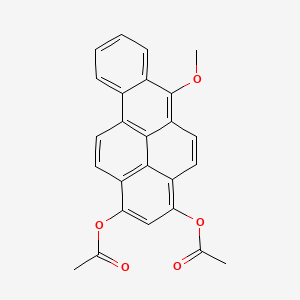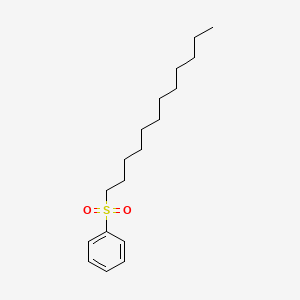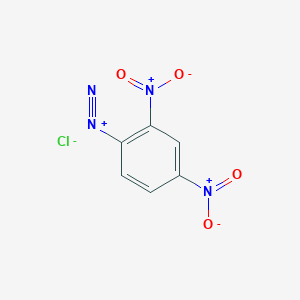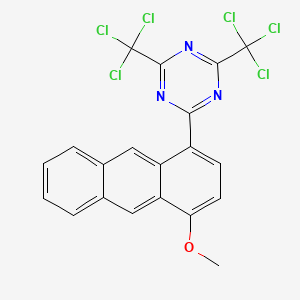![molecular formula C19H22N2O B14452700 N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide CAS No. 77531-78-3](/img/structure/B14452700.png)
N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide is a compound that features a biphenyl group attached to a piperidine ring through an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Acetamide Formation: The biphenyl intermediate is then reacted with chloroacetyl chloride to form the corresponding acetamide.
Piperidine Introduction: Finally, the acetamide is reacted with piperidine under basic conditions to yield N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the benzylic position.
科学研究应用
N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Piperidine Alkaloids: Compounds such as piperine, lobeline, and coniine share the piperidine ring structure.
Biphenyl Derivatives: Compounds like biphenyl-4-carboxylic acid and biphenyl-2,2’-dicarboxylic acid share the biphenyl core.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the combination of the biphenyl and piperidine moieties linked through an acetamide group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
属性
| 77531-78-3 | |
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
N-(3-phenylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H22N2O/c22-19(15-21-12-5-2-6-13-21)20-18-11-7-10-17(14-18)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,20,22) |
InChI 键 |
LAHYNYBFVBTCEL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/no-structure.png)








